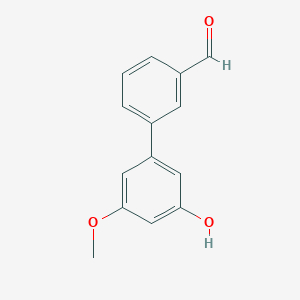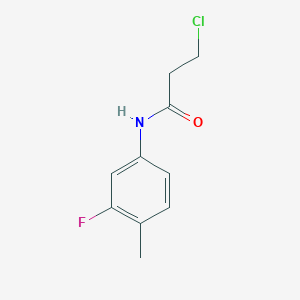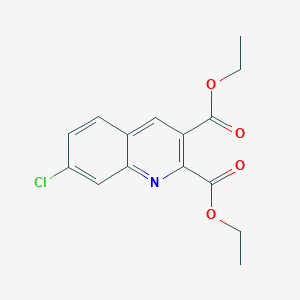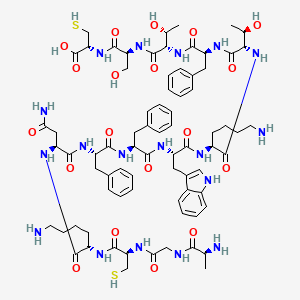
二氢生长抑素
描述
Dihydrosomatostatin is a reduced form of somatostatin, a peptide hormone that regulates the endocrine system and inhibits the release of several other hormones. It is a synthetic analog of somatostatin, which is naturally occurring in the human body and plays a crucial role in various physiological processes, including the inhibition of growth hormone release, insulin, and glucagon secretion .
科学研究应用
Dihydrosomatostatin has several scientific research applications:
作用机制
Target of Action
Dihydrosomatostatin, like somatostatin, primarily targets the somatostatin receptors (SSTRs), which are G protein-coupled transmembrane receptors . These receptors play a crucial role in regulating the endocrine system . They are secreted by the D cells of the islets to inhibit the release of insulin and glucagon .
Mode of Action
Dihydrosomatostatin interacts with its targets, the somatostatin receptors, by inhibiting adenylyl cyclase upon activation . This inhibition leads to a decrease in intracellular cyclic AMP and Ca2+, and a receptor-linked distal effect on exocytosis, thereby blocking cell secretion .
Biochemical Pathways
The action of dihydrosomatostatin affects several biochemical pathways. It plays a significant role in the regulation of metabolic pathways, particularly those involving glucose metabolism . By inhibiting the release of insulin and glucagon, it can modulate the glucose-induced decrease in K+ permeability (P K) .
Pharmacokinetics
It is known that somatostatin and its analogs have a very long half-life in the body due to their lipophilic nature and their ability to bioaccumulate in adipose tissue . The tumor residence time of somatostatin analogs has been reported to be significantly longer than that of somatostatin itself .
Result of Action
The primary result of dihydrosomatostatin’s action is the inhibition of insulin and glucagon release, leading to a disruption in glucose-induced stimulus-secretion coupling . This can result in a decrease in the incidence of spike activity and a hyperpolarization effect .
Action Environment
The action, efficacy, and stability of dihydrosomatostatin can be influenced by various environmental factors. For instance, endocrine-disrupting chemicals (EDCs) can interfere with its action by disrupting hormone action . Additionally, the presence of other molecules in the environment, such as glucose, can modulate the effects of dihydrosomatostatin .
生化分析
Biochemical Properties
Dihydrosomatostatin is known for its ability to inhibit the release of several hormones, including insulin and glucagon. It interacts with specific receptors on the surface of target cells, leading to a cascade of biochemical reactions. The primary enzymes and proteins involved in these interactions include somatostatin receptors, G-proteins, and adenylate cyclase. The binding of dihydrosomatostatin to its receptors inhibits adenylate cyclase activity, reducing cyclic AMP levels and subsequently decreasing hormone secretion .
Cellular Effects
Dihydrosomatostatin exerts significant effects on various cell types, particularly those in the endocrine system. It inhibits the secretion of insulin and glucagon from pancreatic cells, thereby regulating blood glucose levels. Additionally, dihydrosomatostatin affects cell signaling pathways by modulating the activity of G-proteins and adenylate cyclase. This modulation leads to changes in gene expression and cellular metabolism, ultimately influencing cell function .
Molecular Mechanism
At the molecular level, dihydrosomatostatin binds to somatostatin receptors on the cell surface. This binding activates inhibitory G-proteins, which in turn inhibit adenylate cyclase. The inhibition of adenylate cyclase reduces the production of cyclic AMP, a key secondary messenger in cellular signaling. This reduction in cyclic AMP levels leads to decreased hormone secretion and altered gene expression. Additionally, dihydrosomatostatin may interact with other biomolecules, such as ion channels and phosphatases, to exert its effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of dihydrosomatostatin can vary over time. Studies have shown that the compound is relatively stable under controlled conditions, but its activity may decrease over extended periods due to degradation. Long-term exposure to dihydrosomatostatin has been observed to result in sustained inhibition of hormone secretion and alterations in cellular function. These effects are particularly evident in in vitro studies using isolated pancreatic cells .
Dosage Effects in Animal Models
The effects of dihydrosomatostatin in animal models are dose-dependent. At low doses, the compound effectively inhibits hormone secretion without causing significant adverse effects. At higher doses, dihydrosomatostatin may induce toxic effects, including hypoglycemia and impaired glucose tolerance. These threshold effects highlight the importance of careful dosage regulation in therapeutic applications .
Metabolic Pathways
Dihydrosomatostatin is involved in several metabolic pathways, primarily those related to glucose metabolism. It interacts with enzymes such as adenylate cyclase and phosphodiesterases, influencing the levels of cyclic AMP and other metabolites. These interactions can affect metabolic flux and alter the concentrations of key metabolites, ultimately impacting cellular energy balance and function .
Transport and Distribution
Within cells and tissues, dihydrosomatostatin is transported and distributed through various mechanisms. It binds to specific transporters and binding proteins that facilitate its movement across cell membranes and within intracellular compartments. The distribution of dihydrosomatostatin is influenced by factors such as tissue perfusion, receptor density, and binding affinity .
Subcellular Localization
Dihydrosomatostatin is localized to specific subcellular compartments, where it exerts its effects. It is primarily found in the cytoplasm and on the cell membrane, where it interacts with somatostatin receptors and other biomolecules. The subcellular localization of dihydrosomatostatin is directed by targeting signals and post-translational modifications, which ensure its proper function and activity within the cell .
准备方法
Synthetic Routes and Reaction Conditions
Dihydrosomatostatin can be synthesized using solid-phase peptide synthesis (SPPS), a widely used method for peptide production. The process involves the sequential addition of amino acids to a growing peptide chain anchored to an insoluble resin. The Fmoc (9-fluorenylmethyloxycarbonyl) strategy is commonly employed, where the Fmoc group protects the amino terminus of the amino acids during the coupling reactions . The peptide chain is elongated step-by-step, and the final product is cleaved from the resin using trifluoroacetic acid, which also removes the side-chain protecting groups .
Industrial Production Methods
In industrial settings, the production of dihydrosomatostatin follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are used to streamline the process, ensuring high yield and purity. The use of high-performance liquid chromatography (HPLC) is essential for purifying the final product .
化学反应分析
Types of Reactions
Dihydrosomatostatin undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is the oxidation of dihydrosomatostatin to somatostatin using potassium ferricyanide .
Common Reagents and Conditions
Oxidation: Potassium ferricyanide is used to oxidize dihydrosomatostatin to somatostatin.
Reduction: Reducing agents like sodium borohydride can be used to reduce somatostatin to dihydrosomatostatin.
Substitution: Various amino acid substitutions can be made during the synthesis process to create analogs of dihydrosomatostatin.
Major Products Formed
The major product formed from the oxidation of dihydrosomatostatin is somatostatin. Other products depend on the specific substitutions made during synthesis .
相似化合物的比较
Similar Compounds
Somatostatin: The natural form of the hormone, which has similar inhibitory effects on hormone secretion.
Octreotide: A long-acting analog of somatostatin used clinically to treat acromegaly and gastroenteropancreatic endocrine tumors.
Lanreotide: Another somatostatin analog used for similar therapeutic purposes.
Uniqueness
Dihydrosomatostatin is unique due to its reduced form, which may offer different pharmacokinetic properties and receptor binding affinities compared to somatostatin and its other analogs . This uniqueness makes it a valuable compound for research and potential therapeutic applications.
属性
IUPAC Name |
(2R)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-6-amino-2-[[(2R)-2-[[2-[[(2S)-2-aminopropanoyl]amino]acetyl]amino]-3-sulfanylpropanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-sulfanylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C76H106N18O19S2/c1-41(79)64(100)82-37-61(99)83-58(39-114)73(109)85-50(27-15-17-29-77)65(101)89-56(35-60(80)98)70(106)87-52(31-44-19-7-4-8-20-44)67(103)86-53(32-45-21-9-5-10-22-45)68(104)88-55(34-47-36-81-49-26-14-13-25-48(47)49)69(105)84-51(28-16-18-30-78)66(102)93-62(42(2)96)74(110)90-54(33-46-23-11-6-12-24-46)71(107)94-63(43(3)97)75(111)91-57(38-95)72(108)92-59(40-115)76(112)113/h4-14,19-26,36,41-43,50-59,62-63,81,95-97,114-115H,15-18,27-35,37-40,77-79H2,1-3H3,(H2,80,98)(H,82,100)(H,83,99)(H,84,105)(H,85,109)(H,86,103)(H,87,106)(H,88,104)(H,89,101)(H,90,110)(H,91,111)(H,92,108)(H,93,102)(H,94,107)(H,112,113)/t41-,42+,43+,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,62-,63-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWJDVNOOYSANGI-ATOGVRKGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)NC(CS)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CS)NC(=O)CNC(=O)C(C)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CS)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CS)NC(=O)CNC(=O)[C@H](C)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C76H106N18O19S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00193961 | |
| Record name | Dihydrosomatostatin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00193961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1639.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40958-31-4 | |
| Record name | Dihydrosomatostatin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040958314 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dihydrosomatostatin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00193961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


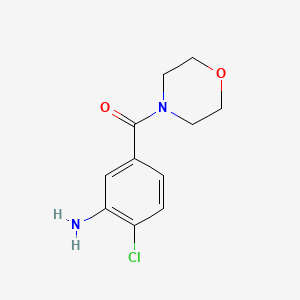
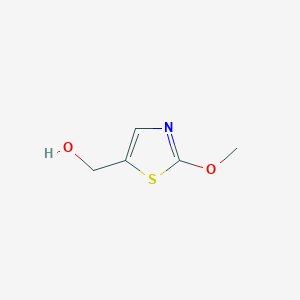
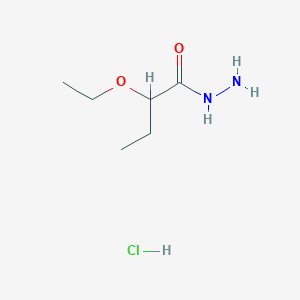
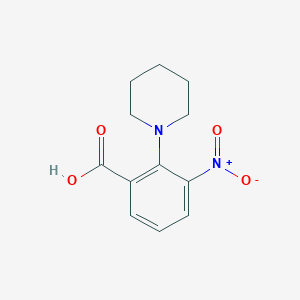
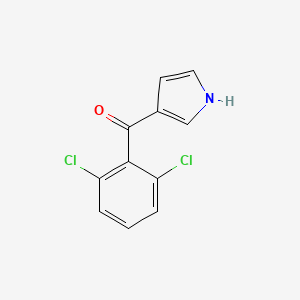
![3-Phenyl-6-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B1627196.png)
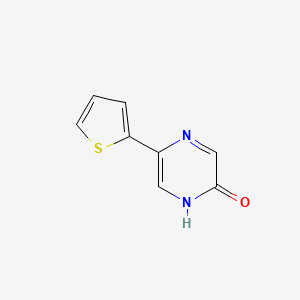

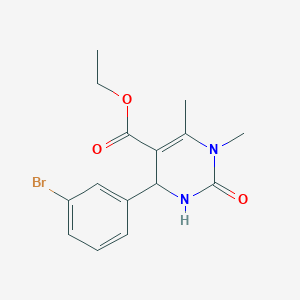
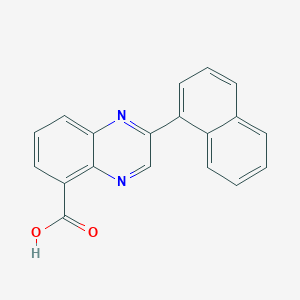
![2-(2H-1,3-benzodioxol-5-yl)-3-bromoimidazo[1,2-a]pyridine](/img/structure/B1627204.png)
